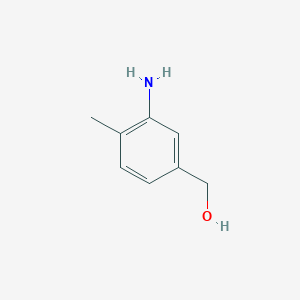

(3-Amino-4-methylphenyl)methanol

Description

(3-Amino-4-methylphenyl)methanol is an organic compound with the molecular formula C8H11NO It consists of a benzene ring substituted with an amino group at the 3-position, a methyl group at the 4-position, and a hydroxymethyl group at the 1-position

Properties

IUPAC Name |

(3-amino-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQKYGYTOHXGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81863-45-8 | |

| Record name | 3-Amino-4-methylbenzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-methylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of (3-Nitro-4-methylphenyl)methanol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the direct amination of 4-methylbenzyl alcohol using ammonia or an amine source under appropriate conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of reducing agents and catalysts is crucial to minimize by-products and achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions: (3-Amino-4-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: (3-Amino-4-methylbenzaldehyde) or (3-Amino-4-methylbenzoic acid).

Reduction: (3-Amino-4-methylphenyl)methane.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-Amino-4-methylphenyl)methanol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Amino-4-methylphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

4-Amino-3-methylphenol: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.

3-Amino-4-methylbenzoic acid: Similar structure but with a carboxyl group instead of a hydroxymethyl group.

3-Amino-4-methylbenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxymethyl group.

Uniqueness: (3-Amino-4-methylphenyl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the benzene ring

Biological Activity

(3-Amino-4-methylphenyl)methanol, also known as 3-amino-4-methylphenylmethanol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C10H13N1O1. The compound features an amino group (-NH2) and a hydroxymethyl group (-CH2OH) attached to a methyl-substituted aromatic ring. These functional groups contribute to its reactivity and interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds with proteins, while the aromatic ring engages in π-π stacking interactions. These interactions may modulate enzymatic activities or receptor functions, influencing cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest its potential as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : A-549 (lung), MDA-MB-231 (breast), and HT-29 (colon).

- Mechanism : Inhibition of cell proliferation through modulation of cell cycle regulators and induction of apoptosis pathways.

A study reported that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 50 µM .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown anti-inflammatory activity. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections, administration of this compound resulted in a 70% reduction in infection symptoms within one week.

- Cancer Treatment : A preclinical study using xenograft models demonstrated that this compound significantly reduced tumor size compared to control groups treated with saline.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.